Cas no 1623649-15-9 (2-(2,6-dichlorophenoxy)-N,N-dimethylacetamide)

2-(2,6-dichlorophenoxy)-N,N-dimethylacetamide 化学的及び物理的性質
名前と識別子
-
- Acetamide, 2-(2,6-dichlorophenoxy)-N,N-dimethyl-
- 2-(2,6-Dichlorophenoxy)-N,N-dimethylacetamide
- MFCD28505984
- 1623649-15-9
- AKOS017023679
- EN300-213731
- G70123
- 2-(2,6-dichlorophenoxy)-N,N-dimethylacetamide
-
- MDL: MFCD28505984
- インチ: 1S/C10H11Cl2NO2/c1-13(2)9(14)6-15-10-7(11)4-3-5-8(10)12/h3-5H,6H2,1-2H3
- InChIKey: DRMPKCSMQVXTPP-UHFFFAOYSA-N
- ほほえんだ: C(N(C)C)(=O)COC1=C(Cl)C=CC=C1Cl
計算された属性
- せいみつぶんしりょう: 247.0166840g/mol
- どういたいしつりょう: 247.0166840g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 214
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 29.5Ų
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
- ゆうかいてん: NA
- ふってん: 360.5±32.0 °C at 760 mmHg
- フラッシュポイント: 171.8±25.1 °C
- じょうきあつ: 0.0±0.8 mmHg at 25°C
2-(2,6-dichlorophenoxy)-N,N-dimethylacetamide セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(2,6-dichlorophenoxy)-N,N-dimethylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-213731-2.5g |
2-(2,6-dichlorophenoxy)-N,N-dimethylacetamide |
1623649-15-9 | 95% | 2.5g |
$697.0 | 2023-09-16 | |
Enamine | EN300-213731-0.1g |
2-(2,6-dichlorophenoxy)-N,N-dimethylacetamide |
1623649-15-9 | 95% | 0.1g |
$96.0 | 2023-09-16 | |
Enamine | EN300-213731-5.0g |
2-(2,6-dichlorophenoxy)-N,N-dimethylacetamide |
1623649-15-9 | 95% | 5g |
$1033.0 | 2023-05-25 | |
Enamine | EN300-213731-0.25g |
2-(2,6-dichlorophenoxy)-N,N-dimethylacetamide |
1623649-15-9 | 95% | 0.25g |
$136.0 | 2023-09-16 | |
TRC | D483950-50mg |
2-(2,6-Dichlorophenoxy)-N,N-dimethylacetamide |
1623649-15-9 | 50mg |
$ 70.00 | 2022-06-05 | ||
Enamine | EN300-213731-0.05g |
2-(2,6-dichlorophenoxy)-N,N-dimethylacetamide |
1623649-15-9 | 95% | 0.05g |
$65.0 | 2023-09-16 | |
A2B Chem LLC | AW07425-250mg |
2-(2,6-dichlorophenoxy)-N,N-dimethylacetamide |
1623649-15-9 | 95% | 250mg |
$136.00 | 2024-04-20 | |
Aaron | AR01BC3X-500mg |
2-(2,6-dichlorophenoxy)-N,N-dimethylacetamide |
1623649-15-9 | 95% | 500mg |
$377.00 | 2023-12-15 | |
Enamine | EN300-213731-5g |
2-(2,6-dichlorophenoxy)-N,N-dimethylacetamide |
1623649-15-9 | 95% | 5g |
$1033.0 | 2023-09-16 | |
1PlusChem | 1P01BBVL-500mg |
2-(2,6-dichlorophenoxy)-N,N-dimethylacetamide |
1623649-15-9 | 95% | 500mg |
$368.00 | 2023-12-20 |
2-(2,6-dichlorophenoxy)-N,N-dimethylacetamide 関連文献
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
2-(2,6-dichlorophenoxy)-N,N-dimethylacetamideに関する追加情報
Introduction to 2-(2,6-dichlorophenoxy)-N,N-dimethylacetamide (CAS No: 1623649-15-9)
2-(2,6-dichlorophenoxy)-N,N-dimethylacetamide, identified by the chemical abstracts service number 1623649-15-9, is a compound of significant interest in the field of pharmaceutical chemistry and agrochemical research. This molecule, featuring a 2,6-dichlorophenoxy substituent and a N,N-dimethylacetamide backbone, exhibits structural and functional properties that make it a valuable candidate for further investigation in various chemical applications.
The 2,6-dichlorophenoxy moiety is a key feature of this compound, contributing to its reactivity and potential biological activity. This group is commonly found in numerous pharmacologically active agents, where it serves as a bioisostere for other aromatic rings, enhancing solubility and metabolic stability. The presence of two chlorine atoms at the 2 and 6 positions further modulates the electronic properties of the aromatic ring, influencing its interaction with biological targets.
The N,N-dimethylacetamide portion of the molecule provides a polar amide group, which is known for its ability to enhance solubility in polar solvents and improve pharmacokinetic profiles. This structural element is frequently incorporated into drug molecules to improve their bioavailability and pharmacological efficacy. The combination of these two functional groups in 2-(2,6-dichlorophenoxy)-N,N-dimethylacetamide suggests potential applications in the development of novel therapeutic agents.
Recent research has highlighted the importance of structurally diverse compounds in drug discovery. The unique combination of substituents in 2-(2,6-dichlorophenoxy)-N,N-dimethylacetamide positions it as a promising candidate for further exploration. Studies have shown that molecules with similar structural motifs often exhibit inhibitory activity against various enzymes and receptors involved in disease pathways. This has prompted investigations into the potential therapeutic applications of compounds like 2-(2,6-dichlorophenoxy)-N,N-dimethylacetamide.
In particular, the 2,6-dichlorophenoxy group has been studied for its potential role in modulating biological pathways associated with inflammation and cancer. Preclinical studies have demonstrated that derivatives of this moiety can interact with specific enzymes and receptors, leading to therapeutic effects. While 1623649-15-9 itself has not been extensively studied in clinical settings, its structural analogs have provided valuable insights into drug design principles.
The N,N-dimethylacetamide component also contributes to the compound's overall properties. Amide groups are well-known for their ability to form hydrogen bonds, which can enhance binding affinity to biological targets. Additionally, amides are often used in medicinal chemistry due to their stability and versatility in forming various chemical linkages. These characteristics make 2-(2,6-dichlorophenoxy)-N,N-dimethylacetamide a compelling candidate for further development.
Advances in computational chemistry have enabled more efficient screening of potential drug candidates. Virtual screening techniques have been used to identify compounds with high binding affinity to target proteins. In this context, 1623649-15-9 has been modeled computationally to predict its interactions with various biological targets. These simulations have provided insights into its potential pharmacological activity and have guided experimental efforts.
Experimental validation of computational predictions has been crucial in advancing drug discovery efforts. Synthesis and characterization of 2-(2,6-dichlorophenoxy)-N,N-dimethylacetamide have allowed researchers to test its biological activity in vitro. Initial results suggest that this compound exhibits inhibitory properties against certain enzymes relevant to inflammatory diseases. These findings warrant further investigation into its therapeutic potential.
The synthesis of 1623649-15-9 involves multi-step organic reactions that highlight the expertise required in pharmaceutical chemistry. The introduction of the 2,6-dichlorophenoxy group requires precise control over reaction conditions to ensure high yield and purity. Similarly, the formation of the N,N-dimethylacetamide linkage demands careful optimization to achieve the desired product quality. These synthetic challenges underscore the importance of skilled chemists in developing new drug candidates.
Future research directions for 2-(2,6-dichlorophenoxy)-N,N-dimethylacetamide include exploring its mechanism of action and optimizing its pharmacological properties. Investigating how this compound interacts with biological targets at the molecular level will provide valuable insights into its therapeutic effects. Additionally, modifications to its structure may enhance its efficacy and reduce potential side effects.
The broader implications of such research are significant for human health and disease management. By developing novel compounds like 1623649-15-9, scientists aim to address unmet medical needs and improve patient outcomes. The combination of computational modeling, synthetic chemistry, and biological testing represents a modern approach to drug discovery that leverages interdisciplinary expertise.
In conclusion,2-(2,6-dichlorophenoxy)-N,N-dimethylacetamide (CAS No: 1623649-15-9) is a structurally interesting compound with potential applications in pharmaceutical research. Its unique combination of functional groups makes it a valuable candidate for further investigation into therapeutic uses. As research continues,this molecule may contribute to advancements in drug development,offering new hope for treating various diseases.
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